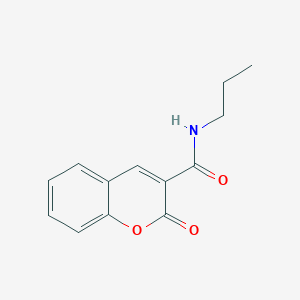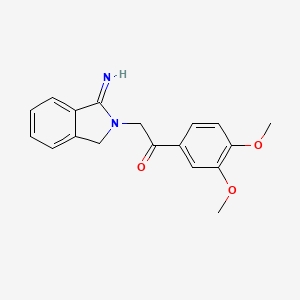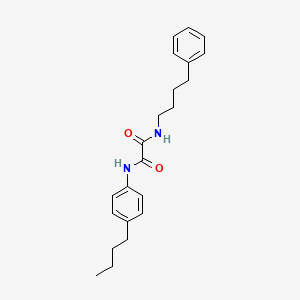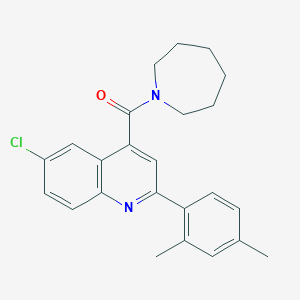![molecular formula C19H20ClN3O2 B14951360 4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951360.png)
4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide moiety and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with an appropriate hydrazine derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazone linkage can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can then interact with biological macromolecules. The chloro-substituted benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-phenyl)-2-chloro-benzamide
- Benzamide, 2-bromo-N-methyl-
- 4-Chloro-N-(2-(2-(2,4-dihydroxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a chloro-substituted benzamide and a hydrazone linkage allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20ClN3O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
4-chloro-N-[2-[(2E)-2-[1-(2,4-dimethylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-4-9-17(13(2)10-12)14(3)22-23-18(24)11-21-19(25)15-5-7-16(20)8-6-15/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-14+ |
InChI Key |
KMGHQBSPFWRCIG-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)/C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14951287.png)

![2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B14951293.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea](/img/structure/B14951339.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14951340.png)
![4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)


![[(2-iodophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14951364.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951370.png)

